Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
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Overview
Description
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Mechanism of Action
Target of Action
The primary target of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound: interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc) . It contains an Alkyne group and can undergo this reaction with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway affected by This compound is the intracellular ubiquitin-proteasome system . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The molecular and cellular effects of This compound ’s action involve the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
The role of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is typically non-covalent and involves the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific target protein of the PROTAC it is incorporated into . As a component of PROTACs, it can influence cell function by leading to the degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the formation of PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific binding interactions and changes in gene expression would depend on the target protein of the PROTAC.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the reaction of propargyl alcohol with PEG3 and subsequent phosphoramidite formation. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group in the presence of a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper(I) catalyst, and ligands to stabilize the copper catalyst.
Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction is a triazole-linked compound, which is often used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research for the following applications:
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure with an additional PEG unit, offering increased solubility and flexibility.
Propargyl-PEG2-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Shorter PEG chain, which may affect the linker length and overall efficacy in PROTAC synthesis.
Uniqueness
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it a versatile linker for various applications in PROTAC synthesis and click chemistry .
Biological Activity
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS: 1391728-01-0) is a multifunctional compound that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several key components:
- Propargyl Alkyne Group : Enhances reactivity in click chemistry.
- PEG3 Spacer : Improves solubility and biocompatibility.
- b-Cyanoethyl Group : Protects the nucleotide during synthesis.
- N,N-Diisopropyl Amine Group : Serves as a protecting group for the phosphoramidite moiety.
The molecular formula is C16H29N2O4P, with a molecular weight of 344.39 g/mol .
This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This selective degradation mechanism allows for precise modulation of protein levels within cells, making it a promising approach for targeted therapies .
1. Oligonucleotide Synthesis
The phosphoramidite segment facilitates the synthesis of oligonucleotides, which are essential for various applications in gene therapy and molecular diagnostics. Research indicates that modifications involving phosphoramidites can enhance the stability and efficacy of oligonucleotides in biological systems .
2. PROTAC Development
This compound is utilized in the synthesis of PROTACs, which have shown potential in selectively degrading disease-related proteins. The PEG linker improves solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Case Study 1: Stability and Efficacy
A study investigated the stability of oligonucleotide conjugates containing Propargyl-PEG3 linkers. Results demonstrated that these conjugates exhibited superior stability in serum compared to traditional oligonucleotides, highlighting their potential for therapeutic applications .
Case Study 2: Targeted Protein Degradation
In a recent application of PROTAC technology using this compound, researchers successfully targeted a specific oncogenic protein for degradation. The study confirmed effective protein knockdown in vitro, underscoring the compound's utility in cancer therapeutics .
Data Tables
Property | Value |
---|---|
CAS Number | 1391728-01-0 |
Molecular Formula | C16H29N2O4P |
Molecular Weight | 344.39 g/mol |
Purity | High purity (specific values vary by supplier) |
Storage Conditions | Inert atmosphere, 2-8°C |
Application | Description |
---|---|
Oligonucleotide Synthesis | Facilitates efficient synthesis of modified oligonucleotides |
PROTAC Linker | Connects E3 ligase and target protein for selective degradation |
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZAWTVOQPXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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